molecular formula C19H19N3OS B11172734 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172734
M. Wt: 337.4 g/mol
InChI Key: WPZDSKXEQWEKHA-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound’s structure also includes a benzamide moiety, which is a benzene ring attached to an amide group. The presence of the phenylethyl group adds to the compound’s complexity and potential for diverse chemical reactivity.

Preparation Methods

The synthesis of 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst. The reaction conditions are mild, and the process is rapid, making it suitable for industrial production.

Chemical Reactions Analysis

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzene ring and the thiadiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds containing the thiadiazole ring can inhibit cancer cell proliferation effectively. For instance, a study demonstrated that derivatives similar to 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant anti-proliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through selective inhibition of the EGFR and HER-2 kinases . The structural diversity offered by the methyl and phenylethyl substitutions may enhance these effects compared to simpler analogs.

Antimicrobial Activity

Compounds with thiadiazole structures have been reported to possess notable antimicrobial properties against various pathogens. Studies have shown that derivatives featuring the thiadiazole moiety can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity positions this compound as a candidate for further development in treating infectious diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step procedures that include cyclization reactions involving thiosemicarbazide derivatives . The ability to modify the substituents on both the benzene ring and the thiadiazole allows for the exploration of various derivatives with potentially enhanced biological activities.

Case Studies

  • Anticancer Activity : A study on similar benzamide derivatives demonstrated their capability to inhibit tumor growth in vivo. The compounds were tested for their efficacy against specific cancer cell lines and showed promising results in reducing cell viability while sparing healthy cells .
  • Antimicrobial Efficacy : Research focused on 2-amino-1,3,4-thiadiazole derivatives revealed their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications at the C-5 position of the thiadiazole ring significantly impacted antimicrobial potency .

Summary of Applications

Application Area Description Key Findings
AnticancerInhibition of cancer cell proliferationEffective against breast (MCF-7) and lung (A549) cancer cells
AntimicrobialBroad-spectrum activity against bacteria and fungiSignificant activity against S. aureus and E. coli
SynthesisMulti-step synthesis allowing for diverse derivativesStructural modifications enhance biological activity

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The phenylethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives and thiadiazole-containing compounds:

The uniqueness of this compound lies in its combination of the thiadiazole ring and the benzamide moiety, which provides a versatile platform for various chemical and biological applications.

Biological Activity

3,4-Dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.

  • Molecular Formula : C19H19N3OS
  • Molecular Weight : 337.44 g/mol
  • CAS Number : 724782-30-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

  • Mechanism of Action : The thiadiazole moiety is known to enhance the antibacterial and antifungal activities of compounds. The presence of the phenyl group may contribute to increased lipophilicity, facilitating membrane penetration.
  • In Vitro Studies : In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives of thiadiazole have shown significant antibacterial activity. For instance:
    • Compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL against Gram-positive and Gram-negative bacteria .
    • The compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anti-inflammatory Activity

  • In Silico Studies : Molecular docking studies suggest that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity observed indicates potential for anti-inflammatory applications .
  • Experimental Findings : In vivo studies have shown that related thiadiazole derivatives can reduce inflammation significantly in animal models. For example:
    • Compounds tested at varying doses exhibited up to 60% inhibition of edema in inflammatory models .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, providing insights into their therapeutic potential:

StudyCompoundActivityResults
Thiadiazole DerivativesAntibacterialMIC = 25 μg/mL against S. aureus
Thiadiazole with Phenyl GroupAntifungalMIC = 32 μg/mL against C. albicans
Molecular Docking StudyAnti-inflammatoryHigh binding affinity to 5-LOX

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Thiadiazole Core Formation : Reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C) to form the 1,3,4-thiadiazole ring .

Benzamide Coupling : Introducing the benzamide moiety via nucleophilic substitution or amide bond formation using activated benzoyl chlorides in solvents like dichloromethane, with triethylamine as a base .

Purification : Recrystallization from DMSO/water mixtures and verification via TLC (Rf values typically 0.6–0.8 in ethyl acetate/hexane) .
Key analytical validation includes NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry (m/z ~395 [M+H]⁺) .

Q. Advanced: How can conflicting biological activity data (e.g., anticancer vs. cytotoxicity) be resolved in structure-activity relationship (SAR) studies?

Answer:
Methodological approaches include:

  • Dose-Response Analysis : Establishing IC₅₀ values across multiple cell lines (e.g., MCF-7, HepG2) to differentiate selective cytotoxicity .
  • Structural Analog Screening : Modifying substituents (e.g., replacing 3,4-dimethyl with trifluoromethyl) to isolate pharmacophores responsible for activity .
  • Computational Modeling : Using molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or topoisomerase II, correlating with experimental IC₅₀ data .
    Contradictions often arise from assay variability; standardized protocols (e.g., MTT assay incubation time) are critical .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm), thiadiazole carbons (δ 150–160 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1660 cm⁻¹) and thiadiazole C=N vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 394.1325 [M+H]⁺) .
  • X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between benzamide and thiadiazole rings) .

Q. Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) and improves yields by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during benzamide coupling .
  • Catalysis : Mn(II)-catalyzed reactions improve thiadiazole ring formation efficiency (yields >85%) .
  • Inert Atmosphere : Prevents oxidation of sulfur-containing intermediates during thioether bond formation .

Q. Basic: What are the primary biological targets of this compound?

Answer:

  • Anticancer Targets : Tubulin polymerization inhibition (IC₅₀ ~2.5 µM in MCF-7 cells) and topoisomerase II inhibition .
  • Antimicrobial Targets : Disruption of bacterial cell wall synthesis (MIC ~8 µg/mL against S. aureus) via peptidoglycan transpeptidase binding .
  • Biochemical Probes : Fluorescent derivatives used to track protein interactions via Förster resonance energy transfer (FRET) .

Q. Advanced: How can computational methods validate experimental SAR findings?

Answer:

  • QSAR Models : Use partial least squares (PLS) regression to correlate logP values with cytotoxicity (R² >0.85) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns trajectories for EGFR binding) to predict resistance mutations .
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability (e.g., BBB permeability <0.1) and toxicity (hepatotoxicity risk ~60%) .

Q. Basic: What are common pitfalls in purity analysis, and how are they mitigated?

Answer:

  • TLC Artifacts : Secondary spots from hydrolysis products resolved via dual-solvent systems (e.g., chloroform/methanol 9:1) .
  • NMR Impurities : Residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) masked by deuterium exchange or gradient shimming .
  • HPLC-MS : Use C18 columns (5 µm) with 0.1% formic acid in mobile phase to separate isomeric byproducts .

Q. Advanced: What strategies address low solubility in in vivo assays?

Answer:

  • Prodrug Design : Phosphate ester derivatives increase aqueous solubility (e.g., >10 mg/mL in PBS) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (AUC increased 3-fold in rat models) .
  • Co-Crystallization : With succinic acid improves dissolution rate (85% release in 60 minutes) .

Q. Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and monitor degradation via HPLC (e.g., 15% degradation at pH 13) .
  • LC-MS/MS : Identify hydrolysis products (e.g., free benzamide at m/z 150) .
  • Kinetic Analysis : Calculate t₁/₂ using Arrhenius plots for shelf-life prediction .

Q. Advanced: How can contradictory in vitro vs. in vivo efficacy data be reconciled?

Answer:

  • Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., demethylated derivatives) contributing to in vivo activity .
  • Pharmacokinetic Modeling : Allometric scaling from rodent data predicts human clearance (e.g., 0.5 L/h/kg) .
  • Tumor Microenvironment Models : 3D spheroids or patient-derived xenografts (PDX) better replicate in vivo drug penetration barriers .

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C19H19N3OS/c1-13-8-10-16(12-14(13)2)18(23)20-19-22-21-17(24-19)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22,23)

InChI Key

WPZDSKXEQWEKHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)C

Origin of Product

United States

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